molecular formula C12H22N2S B13813377 N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine CAS No. 5391-77-5

N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine

Cat. No.: B13813377
CAS No.: 5391-77-5
M. Wt: 226.38 g/mol
InChI Key: QCTCJYILMYHLRS-UHFFFAOYSA-N
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Description

N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine is a bicyclic compound with a unique structure that includes both sulfur and nitrogen atoms. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a suitable amine in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of sulfur and nitrogen atoms allows for the formation of strong interactions with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,2,2,6-Tetramethyl-5-thia-3-azabicyclo[4.2.2]dec-3-en-4-amine
  • N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

5391-77-5

Molecular Formula

C12H22N2S

Molecular Weight

226.38 g/mol

IUPAC Name

N,1,5,5-tetramethyl-2-thia-4-azabicyclo[4.2.2]decan-3-imine

InChI

InChI=1S/C12H22N2S/c1-11(2)9-5-7-12(3,8-6-9)15-10(13-4)14-11/h9H,5-8H2,1-4H3,(H,13,14)

InChI Key

QCTCJYILMYHLRS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(CC2)(SC(=NC)N1)C)C

Origin of Product

United States

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